(R)-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
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Overview
Description
®-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound with significant potential in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group attached to a pyridine ring, a phenyl group, and a dihydrooxazole ring. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropylpyridine Intermediate: This step involves the cyclopropanation of a pyridine derivative using reagents such as diazomethane or cyclopropylcarbinol.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Dihydrooxazole Ring: The final step involves the cyclization of the intermediate to form the dihydrooxazole ring. This can be achieved using reagents like oxalyl chloride and a suitable base.
Industrial Production Methods
Industrial production of ®-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the dihydrooxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
®-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole: The enantiomer of the compound with the opposite stereochemistry.
2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole: The racemic mixture containing both ®- and (S)-enantiomers.
2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-oxazole: A similar compound with an oxazole ring instead of a dihydrooxazole ring.
Uniqueness
®-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activities. This enantiomer may exhibit different pharmacokinetics, pharmacodynamics, and therapeutic effects compared to its (S)-enantiomer and racemic mixture.
Properties
IUPAC Name |
(4R)-2-(6-cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-5-12(6-3-1)16-11-20-17(19-16)15-8-4-7-14(18-15)13-9-10-13/h1-8,13,16H,9-11H2/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHXRSCOEPAEKW-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC(=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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